1-Benzoylpiperidin-4-amine hydrochloride
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Overview
Description
1-Benzoylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 g/mol . It is also known by its IUPAC name, 1-benzoyl-4-piperidinamine hydrochloride. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research applications.
Preparation Methods
The synthesis of 1-benzoylpiperidin-4-amine hydrochloride typically involves the reaction of piperidine derivatives with benzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzoylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines .
Scientific Research Applications
1-Benzoylpiperidin-4-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzoylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Benzoylpiperidin-4-amine hydrochloride can be compared with other piperidine derivatives, such as:
4-Amino-1-benzylpiperidine: This compound has a similar structure but differs in the substitution pattern on the piperidine ring.
1-Benzylpiperidin-4-amine: Another related compound with a benzyl group instead of a benzoyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPGXFQMWDAUGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915763-91-6 |
Source
|
Record name | 1-benzoylpiperidin-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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